

In-Depth Technical Guide: Fmoc-5-Hydroxy-Dtryptophan

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Compound of Interest

Compound Name: Fmoc-5-Hydroxy-D-tryptophan

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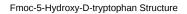
For researchers, scientists, and professionals in drug development, a comprehensive understanding of specialized amino acid derivatives is crucial. This guide provides a technical overview of Nα-**Fmoc-5-hydroxy-D-tryptophan**, a key building block in peptide synthesis, particularly for the incorporation of modified tryptophan residues into peptide chains.

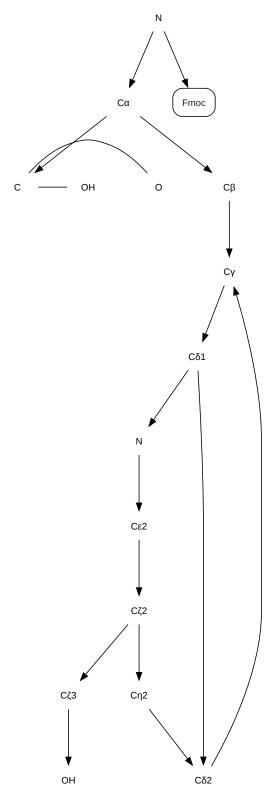
Chemical Structure and Properties

Fmoc-5-Hydroxy-D-tryptophan is a derivative of the non-proteinogenic amino acid 5-hydroxy-D-tryptophan. The $N\alpha$ -amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group, which is base-labile and widely used in solid-phase peptide synthesis (SPPS). The presence of the hydroxyl group on the indole ring at the 5-position offers opportunities for further modification and can influence the biological activity of the resulting peptides.

Below is a 2D representation of the chemical structure of **Fmoc-5-Hydroxy-D-tryptophan**.







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Caption: Chemical structure of Fmoc-5-Hydroxy-D-tryptophan.



Physicochemical and Quantitative Data

The following table summarizes the available quantitative data for **Fmoc-5-Hydroxy-D-tryptophan**. It is important to note that specific experimental data for the D-isomer is not readily available in the public domain. The synthesis yield provided is for the corresponding L-isomer, and physicochemical properties of a related fluorinated D-amino acid are included for reference.

Parameter	Value	Reference/Note
Molecular Formula	C26H22N2O5	[1]
Molecular Weight	442.46 g/mol	[1]
Appearance	White to off-white powder	Inferred from related compounds[2]
Melting Point	168 - 183 °C	Data for Fmoc-5-fluoro-D- tryptophan[2]
Optical Rotation	[α] ২০/D +20 ± 2°, c=1 in DMF	Data for Fmoc-5-fluoro-D- tryptophan[2]
Synthesis Yield	~40%	Reported for the L-isomer (Fmoc-5-hydroxy-L-tryptophan) [3]
Purity	≥ 99.5% (Chiral HPLC)	Data for Fmoc-5-fluoro-D- tryptophan[2]

Synthesis of Fmoc-5-Hydroxy-D-tryptophan

The synthesis of **Fmoc-5-Hydroxy-D-tryptophan** typically involves the protection of the α -amino group of 5-hydroxy-D-tryptophan with a fluorenylmethyloxycarbonyl (Fmoc) group. A common method employs the use of N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) or 9-fluorenylmethyl chloroformate (Fmoc-Cl) as the Fmoc donor in the presence of a base.

Generalized Experimental Protocol



The following is a generalized experimental protocol for the Fmoc protection of 5-hydroxy-D-tryptophan, based on established methods for similar amino acids.[3][4]

Materials:

- 5-Hydroxy-D-tryptophan
- N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)
- Sodium Bicarbonate (NaHCO₃) or Sodium Carbonate (Na₂CO₃)
- 1,4-Dioxane
- Water
- Ethyl Acetate
- Hexane
- Brine (saturated NaCl solution)
- Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

- Dissolution: Dissolve 5-hydroxy-D-tryptophan in a 10% aqueous solution of sodium bicarbonate or sodium carbonate in a reaction vessel. The mixture is stirred at room temperature until the amino acid is fully dissolved.
- Addition of Fmoc-OSu: In a separate flask, dissolve Fmoc-OSu in 1,4-dioxane. Add this
 solution dropwise to the stirred amino acid solution at room temperature over a period of 3060 minutes.
- Reaction: Allow the reaction mixture to stir at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- Workup:



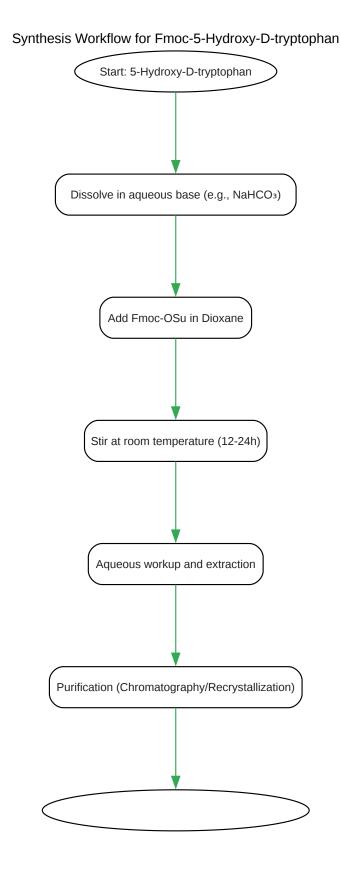
- Once the reaction is complete, dilute the mixture with water and wash with ethyl acetate to remove any unreacted Fmoc-OSu and byproducts.
- Acidify the aqueous layer to a pH of approximately 2 with a dilute acid (e.g., 1M HCl).
- Extract the product into ethyl acetate (3x).
- Combine the organic layers and wash with brine.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
- Purification:
 - Filter the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.
 - The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield the pure Fmoc-5-hydroxy-D-tryptophan.

A study on the L-isomer reported a yield of 40% for the purified Fmoc-5-hydroxy-L-tryptophan. [3]

Synthesis Workflow

The logical workflow for the synthesis of **Fmoc-5-Hydroxy-D-tryptophan** is depicted in the following diagram.





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Caption: A generalized workflow for the synthesis of Fmoc-5-Hydroxy-D-tryptophan.



This technical guide provides a foundational understanding of the structure, properties, and synthesis of **Fmoc-5-Hydroxy-D-tryptophan**. The provided protocols and data, while drawing from related compounds in some instances due to a lack of specific public data for the D-isomer, offer a strong starting point for researchers in the field.

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